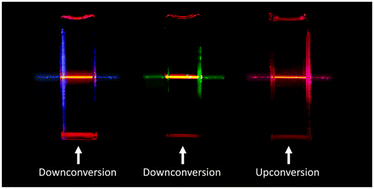Ultra-precise photothermal measurements reveal near unity photoluminescence quantum yields of molecular emitters in solution†
Materials Horizons Pub Date: 2022-12-02 DOI: 10.1039/D2MH00936F
Abstract
Molecules with a photoluminescence quantum yield (PLQY) approaching unity enable new applications such as efficient luminescent solar concentrators and spectral redistributors. Moreover, they have the potential for thermally assisted photon upconversion and optical refrigeration, for which the slightest amount of non-radiative loss is detrimental. However, when the PLQY is within a few percent of 100%, it cannot be precisely determined using standard techniques. Here, we combine spectroscopic measurements with photothermal techniques to determine the photothermal threshold energy, i.e. the minimum photon energy at which the chromophores produce heat upon excitation. The PLQY is directly related to this energy and is determined for six fluorescent molecules in low concentration solutions with an unprecedented precision down to ±0.003 within 95% confidence intervals. Independent measurements based on photothermal-deflection spectroscopy and thermal lensing spectroscopy generally provide values within the margin of error, demonstrating the reliability of this measurement concept. Solutions of perylene red in carbon tetrachloride are found to have the highest PLQY of the measured series, being 0.994 ± 0.003. In addition, we observe phonon-assisted, optical upconversion when exciting perylene red within its optical gap at photon energies below its photothermal threshold. Similar measurements on perylene orange in chloroform reveal the presence of low energy sub-gap impurities, preventing upconversion when exciting at the photothermal threshold.


Recommended Literature
- [1] Improvement of the catalytic stability of molybdenum carbide via encapsulation within carbon nanotubes in dry methane reforming†
- [2] Photochemical control of bacterial gene expression based on trans encoded genetic switches†
- [3] Using ethane and butane as probes to the molecular structure of 1-alkyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ionic liquids
- [4] The mannose 6-phosphate receptor targeted with porphyrin-based periodic mesoporous organosilica nanoparticles for rhabdomyosarcoma theranostics
- [5] Tailored preparation of WO3 nano-grassblades on FTO substrate for photoelectrochemical water splitting†
- [6] Zinc(ii) nitrite coordination polymers based on rigid and flexible organic nitrogen donor ligands†
- [7] A luminescent cationic metal–organic framework featuring [Cu–pyrazolate]3 units for volatile organic compound sensing†
- [8] Green sensors for voltammetric determination of lindane in water samples using bare and nylon 6,6 modified pencil electrodes
- [9] Targeted photothermal therapy of mice and rabbits realized by macrophage-loaded tungsten carbide†
- [10] Thermoresistive properties of p-type 3C–SiC nanoscale thin films for high-temperature MEMS thermal-based sensors†










